4-(4-Bromophenyl)-2-methylpyrimidine

Lipophilicity LogP ADME Properties

Optimize your kinase inhibitor SAR with this versatile aryl bromide building block. The 4-bromophenyl substituent is a superior synthetic handle for rapid library diversification via Suzuki-Miyaura coupling compared to its H or F analogs. Its crystalline, high-melting solid form (117°C) ensures easy handling and stable long-term storage for multi-step synthesis. A strategic choice for reliable cross-coupling in med-chem programs.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 499785-50-1
Cat. No. B1273875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-methylpyrimidine
CAS499785-50-1
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
InChIKeyONNFCICFTHMQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-2-methylpyrimidine (CAS 499785-50-1): A Versatile Heterocyclic Building Block for Kinase Inhibitor and Pharmaceutical Intermediate Synthesis


4-(4-Bromophenyl)-2-methylpyrimidine (CAS 499785-50-1) is a heterocyclic organic compound comprising a pyrimidine core substituted with a 2-methyl group and a 4-(4-bromophenyl) moiety [1]. Its molecular formula is C₁₁H₉BrN₂, with a molecular weight of 249.11 g/mol . The bromophenyl substituent provides a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, establishing the compound as a versatile intermediate in medicinal chemistry and organic synthesis [2].

Why 4-(4-Bromophenyl)-2-methylpyrimidine (CAS 499785-50-1) Cannot Be Replaced with Generic Pyrimidine Analogs


Substitution of 4-(4-bromophenyl)-2-methylpyrimidine with closely related pyrimidine analogs (e.g., 4-phenyl-2-methylpyrimidine or 4-(4-fluorophenyl)-2-methylpyrimidine) is not scientifically equivalent due to the bromine substituent's unique influence on electronic properties, reactivity, and biological target engagement. The bromine atom at the para-position significantly alters the compound's lipophilicity, crystallinity, and cross-coupling reactivity relative to hydrogen or fluorine analogs . In kinase inhibitor design, subtle changes in halogen substitution on the phenyl ring can dramatically impact binding affinity and selectivity profiles, as demonstrated across multiple bromo-pyrimidine series [1]. The following quantitative evidence establishes specific, measurable differentiation that informs procurement and experimental design decisions.

Quantitative Evidence Guide: Comparative Differentiation of 4-(4-Bromophenyl)-2-methylpyrimidine (CAS 499785-50-1)


Lipophilicity Enhancement via Bromophenyl Substitution Relative to Fluorophenyl Analogs

The bromophenyl group in 4-(4-bromophenyl)-2-methylpyrimidine confers increased lipophilicity compared to fluorophenyl-substituted analogs. This increase in LogP can enhance membrane permeability and influence tissue distribution profiles in cellular assays .

Lipophilicity LogP ADME Properties Structure-Activity Relationship

Melting Point Differentiation for Purification and Formulation Workflows

4-(4-Bromophenyl)-2-methylpyrimidine exhibits a melting point of 117°C . This value provides a practical differentiator from structurally similar 2-methylpyrimidine analogs that lack the bromophenyl group, which typically exhibit lower melting points (e.g., unsubstituted 2-methylpyrimidine is a liquid at room temperature with a melting point below 0°C).

Melting Point Thermal Analysis Purification Crystallinity

Synthetic Utility: Bromine as a Reactive Handle for Cross-Coupling Chemistry

The para-bromophenyl substituent enables efficient participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [1]. This contrasts with unsubstituted phenyl or methyl analogs, which lack a reactive halogen and therefore require additional synthetic steps for functionalization.

Suzuki Coupling Heck Reaction Cross-Coupling Building Block

Kinase Inhibitor Scaffold: Bcr-Abl Inhibitory Activity in a Bromo-Pyrimidine Series

While specific IC₅₀ data for 4-(4-bromophenyl)-2-methylpyrimidine itself are not available in the open literature, a closely related series of bromo-pyrimidine analogs (compounds 6g, 7d, 9c, and 10e) demonstrated potent Bcr/Abl tyrosine kinase inhibitory activity [1]. Dasatinib was used as a reference standard. The bromine substituent is a critical determinant of potency within this series, establishing the compound's relevance as a core scaffold for designing novel kinase inhibitors [2].

Bcr-Abl Tyrosine Kinase Kinase Inhibition Dasatinib

Crystal Structure and Solid-State Intermolecular Interactions

X-ray crystallographic analysis of 4-(4-bromophenyl)-2-methylpyrimidine reveals a well-ordered crystal lattice stabilized by C–H···π, Br···π, and π···π interactions [1] [2]. This solid-state architecture differs from that of 4-phenyl-2-methylpyrimidine, where bromine-mediated halogen bonding is absent. The presence of Br···π interactions can influence solubility, melting point, and mechanical properties of the crystalline solid.

X-ray Crystallography Crystal Packing Halogen Bonding Solid-State Chemistry

Optimal Application Scenarios for 4-(4-Bromophenyl)-2-methylpyrimidine (CAS 499785-50-1) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

4-(4-Bromophenyl)-2-methylpyrimidine serves as an optimal aryl bromide building block for constructing focused libraries of 2-methylpyrimidine-based kinase inhibitors. The bromine atom enables efficient diversification through Suzuki-Miyaura coupling with a wide range of boronic acids, allowing rapid exploration of structure-activity relationships around the 4-position [1]. This capability is directly supported by its demonstrated utility as a synthetic intermediate for cross-coupling reactions [1] and the established kinase inhibitory activity of bromo-pyrimidine analogs [2].

Crystallography and Solid-State Characterization: Polymorph Screening and Co-Crystal Design

The well-characterized crystal structure and the presence of Br···π interactions make 4-(4-bromophenyl)-2-methylpyrimidine a valuable model compound for studying halogen bonding in pharmaceutical solids [3] [4]. Its crystalline nature and defined melting point (117°C) facilitate polymorph screening studies and the rational design of co-crystals to modulate physicochemical properties such as solubility and dissolution rate.

Chemical Biology: Use as a Tool Compound for Investigating Bromine Effects on Cellular Permeability

In cellular assays where membrane permeability is a critical parameter, the increased lipophilicity conferred by the bromophenyl group (relative to fluorophenyl analogs) makes this compound a useful tool for probing the impact of halogen substitution on intracellular target engagement. Researchers can compare cellular activity of bromo- and fluoro-analogs to deconvolute the contributions of lipophilicity versus electronic effects to overall compound performance.

Process Chemistry: Development of Scalable Synthetic Routes Using Stable, Crystalline Intermediates

The high melting point (117°C) and crystalline solid form of 4-(4-bromophenyl)-2-methylpyrimidine offer practical advantages in process chemistry. Crystalline intermediates are generally easier to handle, purify, and store at scale compared to oils or low-melting solids. The compound's stability under long-term cool, dry storage conditions further supports its use in multi-step synthetic sequences where robust, isolable intermediates are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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